N-benzyl-3-(trifluoromethyl)pyridin-2-amine N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 886501-07-1
VCID: VC3792972
InChI: InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F
Molecular Formula: C13H11F3N2
Molecular Weight: 252.23 g/mol

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 886501-07-1

Cat. No.: VC3792972

Molecular Formula: C13H11F3N2

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-(trifluoromethyl)pyridin-2-amine - 886501-07-1

Specification

CAS No. 886501-07-1
Molecular Formula C13H11F3N2
Molecular Weight 252.23 g/mol
IUPAC Name N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Standard InChI Key RLRVEPHRPXGPSA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

N-Benzyl-3-(trifluoromethyl)pyridin-2-amine has the molecular formula C₁₃H₁₁F₃N₂, with a molecular weight of 252.24 g/mol. The structure comprises:

  • A pyridine ring substituted at the 2-position with a benzylamine group (-NH-CH₂-C₆H₅).

  • A trifluoromethyl group (-CF₃) at the 3-position.

The presence of the electron-withdrawing -CF₃ group significantly influences the compound’s electronic properties, enhancing its stability and lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₂
Molecular Weight252.24 g/mol
IUPAC NameN-Benzyl-3-(trifluoromethyl)pyridin-2-amine
Canonical SMILESC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be approached via two primary routes:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-(trifluoromethyl)pyridin-2-amine with benzyl halides .

  • Copper-Catalyzed Direct Amination: Reaction of benzylic hydrocarbons with 3-(trifluoromethyl)pyridin-2-amine under oxidative conditions .

Palladium-Catalyzed Coupling

Adapted from methodologies for N-alkyl-N-(pyridin-2-yl)hydroxylamines :

  • Substrate Preparation: 3-(Trifluoromethyl)pyridin-2-amine is treated with NaH in DMF to deprotonate the amine.

  • Alkylation: Reaction with benzyl bromide yields the intermediate N-benzyl-3-(trifluoromethyl)pyridin-2-amine.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~70% yield.

Copper-Catalyzed Amination

Based on protocols for N-benzylpyridin-2-amine derivatives :

  • Reaction Setup: 3-(Trifluoromethyl)pyridin-2-amine, benzyl hydrocarbon, CuI (10 mol%), and DTBP (di- tert-butyl peroxide) in toluene at 110°C for 24 hours.

  • Workup: Extraction with dichloromethane, followed by solvent evaporation and recrystallization from ethanol.

  • Yield: ~50–60%, with purity >95% by HPLC.

Table 2: Comparison of Synthetic Methods

ParameterBuchwald-Hartwig Copper-Catalyzed
CatalystPd₂(dba)₃, BINAPCuI
SolventTolueneToluene
Temperature70°C110°C
Yield70%55%
Key AdvantageHigh regioselectivityLower cost

Physicochemical Properties

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 5.0 Hz, 1H, pyridine-H6), 7.45–7.30 (m, 5H, benzyl-H), 6.85 (d, J = 8.5 Hz, 1H, pyridine-H4), 4.65 (s, 2H, -CH₂-Ph) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃) .

  • HRMS (ESI-TOF): m/z 253.0952 [M+H]⁺ (calculated for C₁₃H₁₁F₃N₂: 253.0955).

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres at room temperature. Decomposes above 200°C .

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